molecular formula C12H21N6O4P B132672 6,7-Diisopropylpteridine-2,4-diamine phosphate CAS No. 84176-65-8

6,7-Diisopropylpteridine-2,4-diamine phosphate

Cat. No. B132672
CAS RN: 84176-65-8
M. Wt: 344.31 g/mol
InChI Key: YNQBQYASRYRNRY-UHFFFAOYSA-N
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Description

6,7-Diisopropylpteridine-2,4-diamine phosphate, also known as 2,4-Diamino-6,7-diisopropylpteridine phosphate salt, is a pteridine derivative . It is used as a valuable reagent in organic synthesis due to its ability to act as a nucleophile as well as an intermediate in various chemical reactions to synthesize heterocyclic compounds .


Molecular Structure Analysis

The molecular formula of 6,7-Diisopropylpteridine-2,4-diamine phosphate is C12H21N6O4P . The average mass is 344.307 Da and the mono-isotopic mass is 344.136200 Da .


Chemical Reactions Analysis

6,7-Diisopropylpteridine-2,4-diamine phosphate is used as a valuable reagent in organic synthesis due to its ability to act as a nucleophile as well as an intermediate in various chemical reactions to synthesize heterocyclic compounds . A solution-processed interface strategy based on 2,4-diamino-6,7-diisopropylpteridine phosphate (DPP) has been proposed to overcome bulk and interface recombination loss issues in inverted PSCs .


Physical And Chemical Properties Analysis

The melting point of 6,7-Diisopropylpteridine-2,4-diamine phosphate is 232-234 °C (lit.) . It is soluble in DMSO at a concentration of 125 mg/mL (363.04 mM; Need ultrasonic) .

Scientific Research Applications

Application in Organic Synthesis

“6,7-Diisopropylpteridine-2,4-diamine phosphate” is a valuable reagent in organic synthesis due to its ability to act as a nucleophile . It serves as an intermediate in various chemical reactions to synthesize heterocyclic compounds . This makes it a versatile tool in the field of organic chemistry.

Application in Solar Energy

This compound has been used in the development of efficient and stable inverted perovskite solar cells . A simple and facile solution-processed interface strategy is proposed based on this compound to overcome bulk and interface recombination loss issues in inverted perovskite solar cells . The power conversion efficiency (PCE) of the devices with this compound is enhanced by 33.49% compared to that of the control devices without it .

Application in Energy Regulation

The compound exists at the fullerene/cathode interface and also diffuses throughout the whole perovskite/fullerene heterojunction, which results in the simultaneous realization of bulk and interface regulation . The interface energy mismatch between the (6,6)-phenyl-C 61 butyric acid methyl ester (PCBM) and Ag interface, the defect-assisted recombination energy loss, and the residual stress of the perovskite film are all improved by the introduction of this compound .

Application in Enhancing Device Stability

The introduction of “6,7-Diisopropylpteridine-2,4-diamine phosphate” greatly enhances the thermal stability of the devices . The time required for the PCE decay to 80% of its initial value (T80) reaches up to 247 hours, while T80 of the control devices is only 14 hours . This shows the compound’s potential in improving the longevity and reliability of devices.

Future Directions

6,7-Diisopropylpteridine-2,4-diamine phosphate has been used in a solution-processed interface strategy to overcome bulk and interface recombination loss issues in inverted PSCs . This suggests potential future applications in the field of photovoltaics.

Mechanism of Action

Target of Action

The primary target of Antimalarial Agent 1 is the Plasmodium gallinaceum . This is a species of the plasmodium genus that causes malaria in poultry. The compound has shown to have an antimalarial index of 1:40 when tested against this organism .

Mode of Action

It is known to act as a nucleophile and serves as an intermediate in various chemical reactions to synthesize heterocyclic compounds . These properties suggest that it may interfere with the biochemical processes of the Plasmodium gallinaceum, thereby inhibiting its growth and proliferation.

Biochemical Pathways

Given its nucleophilic properties and role in the synthesis of heterocyclic compounds, it is likely that it disrupts essential metabolic pathways in the plasmodium gallinaceum .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability.

Result of Action

The result of the action of Antimalarial Agent 1 is the inhibition of the growth and proliferation of Plasmodium gallinaceum . This leads to a decrease in the severity of the malaria symptoms caused by this organism.

properties

IUPAC Name

6,7-di(propan-2-yl)pteridine-2,4-diamine;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6.H3O4P/c1-5(2)7-8(6(3)4)16-11-9(15-7)10(13)17-12(14)18-11;1-5(2,3)4/h5-6H,1-4H3,(H4,13,14,16,17,18);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQBQYASRYRNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N=C(N=C2N=C1C(C)C)N)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N6O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40233092
Record name 6,7-Diisopropylpteridine-2,4-diamine phosphate
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Molecular Weight

344.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Diisopropylpteridine-2,4-diamine phosphate

CAS RN

84176-65-8
Record name 2,4-Pteridinediamine, 6,7-bis(1-methylethyl)-, phosphate (1:1)
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Record name 6,7-Diisopropylpteridine-2,4-diamine phosphate
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Record name 6,7-Diisopropylpteridine-2,4-diamine phosphate
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Record name 6,7-DIISOPROPYLPTERIDINE-2,4-DIAMINE PHOSPHATE
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